molecular formula C9H10BrNO B5827098 N-(2-bromo-4,5-dimethylphenyl)formamide

N-(2-bromo-4,5-dimethylphenyl)formamide

Cat. No.: B5827098
M. Wt: 228.09 g/mol
InChI Key: HHKXSOLGVBKPDA-UHFFFAOYSA-N
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Description

N-(2-bromo-4,5-dimethylphenyl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a phenyl ring substituted with bromine and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-bromo-4,5-dimethylphenyl)formamide can be synthesized through the reaction of 2-bromo-4,5-dimethylaniline with formic acid or formic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide bond. The reaction can be represented as follows:

[ \text{2-bromo-4,5-dimethylaniline} + \text{formic acid} \rightarrow \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,5-dimethylphenyl)formamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The formamide group can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Reduction Reactions: The formamide group can be reduced to form amines or other reduction products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted phenylformamides with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)formamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)formamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)formamide: Similar structure but lacks the bromine atom, leading to different reactivity and applications.

    N-(2,5-dimethylphenyl)formamide: Similar structure but with different substitution pattern, affecting its chemical properties.

    N-(2,4,6-trimethylphenyl)formamide: Contains an additional methyl group, influencing its steric and electronic properties.

Uniqueness

N-(2-bromo-4,5-dimethylphenyl)formamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions

Properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-6-3-8(10)9(11-5-12)4-7(6)2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKXSOLGVBKPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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